

# An In-Depth Technical Guide to Deacyl Acebutolol (Diacetolol): Structure, Properties, and Analysis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Deacyl acebutolol*

Cat. No.: *B1669949*

[Get Quote](#)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

## Introduction

**Deacyl acebutolol**, more commonly known as diacetolol, stands as the principal and pharmacologically active metabolite of the cardioselective  $\beta$ -adrenergic receptor antagonist, acebutolol.<sup>[1][2]</sup> Following oral administration, acebutolol undergoes extensive first-pass metabolism in the liver, where it is biotransformed into diacetolol.<sup>[3]</sup> This metabolite is not merely an inactive byproduct; it is equipotent to its parent compound and possesses a similar pharmacological profile, contributing significantly to the therapeutic effects of acebutolol.<sup>[1][3]</sup> Diacetolol's longer half-life of 8 to 13 hours, compared to acebutolol's 3 to 4 hours, results in a more sustained clinical effect, a critical consideration in the management of hypertension and cardiac arrhythmias.<sup>[1][3]</sup> A thorough understanding of the chemical structure, physicochemical properties, metabolic pathway, and analytical quantification of diacetolol is paramount for researchers and drug development professionals. This guide provides a comprehensive technical overview of **deacyl acebutolol**, offering insights into its scientific attributes and methodologies for its study.

## Chemical Structure and Physicochemical Properties

**Deacyl acebutolol** is structurally distinct from its parent compound, acebutolol, through the substitution of the N-butyryl group with an N-acetyl group. This modification significantly

influences its physicochemical properties.

#### Chemical Identifiers:

- IUPAC Name: N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide[4]
- CAS Number: 22568-64-5[4]
- Molecular Formula: C<sub>16</sub>H<sub>24</sub>N<sub>2</sub>O<sub>4</sub>[4]
- Molecular Weight: 308.37 g/mol [4]

The chemical structure of **deacyl acebutolol** is depicted in the following diagram:



[Click to download full resolution via product page](#)

Figure 1: Chemical Structure of **Deacyl Acebutolol** (Diacetolol).

#### Physicochemical Data Summary:

| Property          | Value                                                         | Source |
|-------------------|---------------------------------------------------------------|--------|
| Molecular Formula | C <sub>16</sub> H <sub>24</sub> N <sub>2</sub> O <sub>4</sub> | [4]    |
| Molecular Weight  | 308.37 g/mol                                                  | [4]    |
| Appearance        | White to off-white solid                                      | [5]    |
| Solubility        | Soluble in methanol and ethanol                               | [5]    |
| Stereochemistry   | Racemic                                                       | [6]    |

## Metabolic Pathway of Acebutolol to Deacyl Acebutolol

The biotransformation of acebutolol to **deacyl acebutolol** primarily occurs in the liver and involves enzymatic hydrolysis of the butanamide side chain, followed by N-acetylation. This metabolic conversion is a critical determinant of the drug's overall therapeutic action and duration.



[Click to download full resolution via product page](#)

Figure 2: Metabolic Conversion of Acebutolol to **Deacyl Acebutolol**.

## Pharmacological Profile

**Deacyl acebutolol** is a pharmacologically active metabolite that exhibits cardioselective  $\beta_1$ -adrenergic receptor blocking activity.[3][7] It is considered to be equipotent to its parent drug, acebutolol.[1] Notably, diacetolol also possesses intrinsic sympathomimetic activity (ISA), which means it can partially stimulate  $\beta$ -receptors while blocking them.[7][8] This partial agonist effect may contribute to a lower incidence of side effects such as bradycardia compared to  $\beta$ -blockers without ISA.[8]

A comparative study has shown that diacetolol is more cardioselective than acebutolol.<sup>[3]</sup> Both acebutolol and diacetolol are more cardioselective than the non-selective  $\beta$ -blocker propranolol.<sup>[3]</sup> The prolonged elimination half-life of diacetolol (8-13 hours) compared to acebutolol (3-4 hours) is a key factor in the sustained therapeutic effect observed with acebutolol administration.<sup>[1][8]</sup>

## Analytical Methodologies

The accurate quantification of **deacyl acebutolol** in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.<sup>[9][10]</sup>

## Representative HPLC-MS/MS Protocol for Quantification in Human Plasma

This protocol is a representative method synthesized from established practices for the quantification of similar analytes and should be fully validated in-house before implementation.  
[\[10\]](#)[\[11\]](#)[\[12\]](#)

### 1. Sample Preparation (Protein Precipitation):

- To 100  $\mu$ L of human plasma in a microcentrifuge tube, add 200  $\mu$ L of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of diacetolol).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 10,000  $\times$  g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.

### 2. HPLC Conditions:

- Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5  $\mu$ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
  - 0-0.5 min: 10% B
  - 0.5-2.5 min: 10-90% B
  - 2.5-3.0 min: 90% B
  - 3.0-3.1 min: 90-10% B
  - 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5  $\mu$ L.

### 3. Mass Spectrometry Conditions (Triple Quadrupole):

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
  - **Deacyl Acebutolol** (Diacetolol): Precursor ion (Q1) m/z 309.2 → Product ion (Q3) m/z 116.1 (This is a representative transition and should be optimized).
  - Internal Standard: To be determined based on the chosen standard.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Figure 3: Workflow for the Quantification of **Deacyl Acebutolol** in Plasma.

## Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a detailed, published spectrum specifically for **deacyl acebutolol** is not readily available, <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are crucial for its structural elucidation and confirmation. Based on the known structure, the following characteristic signals would be expected:

- <sup>1</sup>H NMR: Aromatic protons on the substituted phenyl ring, signals for the acetyl and isopropyl groups, and protons of the propanolamine chain.
- <sup>13</sup>C NMR: Resonances for the carbonyl carbons of the acetyl and acetamide groups, aromatic carbons, and aliphatic carbons of the side chain. A comprehensive 2D NMR analysis (COSY, HSQC, HMBC) would be necessary for unambiguous assignment of all proton and carbon signals.[13][14]

Mass Spectrometry (MS):

The mass spectrum of **deacyl acebutolol** provides valuable information for its identification and structural characterization. Under electrospray ionization, the protonated molecule  $[M+H]^+$  at m/z 309.2 would be the prominent ion in the full scan mass spectrum. Tandem mass spectrometry (MS/MS) of this precursor ion would yield characteristic fragment ions. A plausible fragmentation pathway would involve the cleavage of the ether bond and the loss of the isopropylamino group, leading to significant product ions that are indicative of the molecule's structure.[7][9]

## Synthesis of Deacyl Acebutolol Reference Standard

The availability of a pure reference standard of **deacyl acebutolol** is essential for analytical method development and validation. While it is primarily a metabolite, its chemical synthesis can be achieved. A potential synthetic route involves the reaction of N-(4-hydroxyphenyl)acetamide with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.

## Conclusion

**Deacyl acebutolol** (diacetolol) is a critical component in the overall pharmacological action of acebutolol. Its chemical and pharmacological properties, particularly its equipotency to the parent drug and its extended half-life, underscore the importance of its study in drug metabolism and clinical pharmacology. The analytical methodologies outlined in this guide provide a framework for the accurate quantification and characterization of this significant metabolite, enabling further research into its clinical effects and potential therapeutic applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]
- 2. sciex.com [sciex.com]
- 3. Acebutolol - Wikipedia [en.wikipedia.org]
- 4. 22568-64-5 Cas No. | N-(3-Acetyl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)acetamide | Matrix Scientific [matrixscientific.com]
- 5. rjptonline.org [rjptonline.org]
- 6. GSRS [precision.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of acebutolol-d6 in the rat correlates with the identification of a new metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a UHPLC-MS/MS Method for the Quantification of a Novel PYGB Inhibitor in Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. <sup>1</sup>H and <sup>13</sup>C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Deacyl Acebutolol (Diacetolol): Structure, Properties, and Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669949#deacyl-acebutolol-chemical-structure-and-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)